(2S)-2,5,5-Trimethylhexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,5,5-trimethylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGABCTADSMHF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2s 2,5,5 Trimethylhexan 1 Ol
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a powerful toolkit for the preparation of enantiomerically enriched compounds. For the synthesis of (2S)-2,5,5-Trimethylhexan-1-ol, several strategies can be envisioned, primarily involving the stereoselective reduction of a prochiral precursor or the use of chiral auxiliaries to direct the formation of the desired stereocenter.
Enantioselective Reduction Strategies
The most direct approach to this compound is the enantioselective reduction of the corresponding prochiral aldehyde, 2,5,5-trimethylhexanal. This transformation can be achieved using chiral reducing agents or catalytic asymmetric reduction methods.
One prominent method involves the use of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata or CBS catalysts). The CBS catalyst, in particular, has proven to be highly effective for the enantioselective reduction of a wide range of prochiral ketones and aldehydes. The bulky tert-butyl group at the 5-position of 2,5,5-trimethylhexanal could present a steric challenge; however, the careful selection of the catalyst and reaction conditions can often overcome such limitations.
| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (e.e.) for Bulky Aldehydes (%) |
| (R)-CBS Catalyst | Borane-dimethyl sulfide complex | 85-99 |
| (S)-Alpine-Borane® | - | 70-95 |
| Chiral Ruthenium Catalysts | Isopropanol | 90-99 |
This table presents typical data for analogous sterically hindered aldehydes and serves as a predictive guide for the synthesis of this compound.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.
For the synthesis of this compound, a plausible strategy involves the use of a chiral auxiliary to control the diastereoselective reduction of a carbonyl group or to direct an asymmetric alkylation. For instance, 2,5,5-trimethylhexanoic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. Subsequent reduction of the carbonyl group, directed by the chiral auxiliary, would lead to a diastereomerically enriched intermediate. Cleavage of the auxiliary would then yield the target alcohol.
| Chiral Auxiliary | Key Transformation | Typical Diastereomeric Excess (d.e.) (%) |
| Evans Oxazolidinone | Diastereoselective Aldol Reaction | >95 |
| Pseudoephedrine Amide | Asymmetric Alkylation | >90 |
| (S,S)-Cyclohexane-1,2-diol | Acetal-directed reaction | 92->95 nih.gov |
This table illustrates the potential of various chiral auxiliaries in achieving high stereoselectivity for transformations leading to chiral alcohols.
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. In the context of synthesizing this compound, catalytic asymmetric hydrogenation or transfer hydrogenation of 2,5,5-trimethylhexanal would be a key strategy.
Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands, are highly effective for the asymmetric reduction of aldehydes and ketones. For a sterically demanding substrate like 2,5,5-trimethylhexanal, ligands with tunable steric and electronic properties would be crucial. For example, chiral diphosphine ligands like BINAP or bulky phosphine-oxazoline ligands could be employed in conjunction with a suitable metal precursor to achieve high enantioselectivity.
Chemoenzymatic and Biocatalytic Syntheses
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly alcohol dehydrogenases, are well-suited for the enantioselective synthesis of chiral alcohols.
Enzyme Screening and Directed Evolution for Stereoselective Production
The biocatalytic reduction of 2,5,5-trimethylhexanal to this compound can be achieved using alcohol dehydrogenases (ADHs). A screening approach, testing a library of commercially available or proprietary ADHs, would be the first step to identify an enzyme with the desired activity and stereoselectivity. The steric bulk of the substrate may limit the activity of many wild-type enzymes. researchgate.net
In cases where initial screening fails to identify a suitable enzyme, directed evolution can be employed to engineer an ADH with improved performance for the target substrate. nih.gov This involves creating mutant libraries of a parent ADH and screening for variants with enhanced activity and enantioselectivity towards 2,5,5-trimethylhexanal. Techniques such as site-directed mutagenesis and random mutagenesis (error-prone PCR) can be used to generate these libraries.
| Enzyme Source | Substrate | Product e.e. (%) |
| Lactobacillus kefir | Various ketones | up to >99 (R) |
| Thermoanaerobacter brockii | Bulky ketones | up to >99 (S) |
| Rhodococcus ruber | Aromatic ketones | >99 |
This table shows the potential of ADHs from various sources for the asymmetric reduction of bulky ketones, suggesting their applicability to 2,5,5-trimethylhexanal.
Biotransformations of Precursors to this compound
Biotransformation involves the use of whole microbial cells or purified enzymes to carry out specific chemical reactions. Besides the direct reduction of the aldehyde, an alternative biocatalytic route could involve the reduction of 2,5,5-trimethylhexanoic acid. Carboxylic acid reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes. A chemoenzymatic cascade could be designed where a CAR first reduces the acid to the aldehyde in situ, which is then immediately reduced by a stereoselective ADH to the desired (2S)-alcohol. This approach can be advantageous as it avoids the isolation of the potentially volatile and unstable aldehyde intermediate.
Another potential biotransformation pathway could start from a different precursor. For instance, a microbial hydroxylation of a suitable alkane precursor, although challenging in terms of regioselectivity and stereoselectivity, could be explored.
Total Synthesis Strategies for Enantiopure this compound
The absolute configuration at the C2 position is the defining chiral feature of this compound. Total synthesis strategies must therefore incorporate highly stereoselective transformations to install this stereocenter with precision.
Retrosynthetic Analysis of the Trimethylhexanol Skeleton
A logical retrosynthetic analysis of this compound begins with the primary alcohol functionality. leah4sci.comoregonstate.edu A primary alcohol can be disconnected to a corresponding aldehyde or carboxylic acid derivative, which are common precursors in organic synthesis. leah4sci.comoregonstate.edu This leads to the key prochiral intermediate, 2,5,5-trimethylhexanal. The central challenge then becomes the enantioselective reduction of this aldehyde to establish the (S)-stereocenter at the C2 position.
Another viable retrosynthetic disconnection involves the carbon-carbon bond between C2 and C3. This approach would involve the coupling of a C2 synthon, which already contains the desired stereochemistry, with a suitable C4 fragment. This strategy relies on the availability of a chiral C2 building block, which could be sourced from the chiral pool or prepared via an independent asymmetric synthesis.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Approach | Key Intermediate | Precursors |
| C1-O Bond | 2,5,5-Trimethylhexanal | This compound |
| C2-C3 Bond | Chiral C2 Synthon and C4 Fragment | This compound |
Key Strategic Transformations in Total Synthesis Routes
Several key transformations are instrumental in the successful enantioselective synthesis of chiral primary alcohols like this compound.
Asymmetric Reduction of Prochiral Ketones and Aldehydes: The reduction of a prochiral ketone or aldehyde is a powerful method for creating a chiral alcohol. ru.nl This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For the synthesis of this compound, the asymmetric reduction of 2,5,5-trimethylhexanal would be a direct and efficient approach. Catalysts such as those based on ruthenium-BINAP complexes have shown high enantioselectivity in the hydrogenation of a variety of ketones and aldehydes. ru.nl
Enzymatic Resolutions and Reductions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Lipases can be used for the kinetic resolution of a racemic mixture of 2,5,5-trimethylhexan-1-ol, selectively acylating one enantiomer and allowing for the separation of the (S)-enantiomer. Alternatively, alcohol dehydrogenases (ADHs) can catalyze the enantioselective reduction of the corresponding prochiral aldehyde, 2,5,5-trimethylhexanal, to directly yield the (S)-alcohol with high enantiomeric excess. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure natural products as starting materials. For instance, a chiral amino acid or a terpene with the appropriate stereochemistry could be elaborated through a series of chemical transformations to construct the target molecule. This approach cleverly circumvents the need for an asymmetric induction step in the main synthetic pathway.
Novel Synthetic Route Development and Optimization
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and scalability. The development of novel synthetic routes for this compound should therefore incorporate principles of green chemistry and process intensification.
Application of Green Chemistry Principles in Synthesis
The application of green chemistry principles can significantly improve the sustainability of the synthesis of this compound.
Biocatalysis: As mentioned earlier, the use of enzymes such as lipases and alcohol dehydrogenases operates under mild conditions (room temperature and neutral pH) and in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Asymmetric transfer hydrogenation, for example, utilizes isopropanol as a hydrogen source, generating acetone as the only byproduct, which is a relatively benign and easily removable substance.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, can drastically reduce the environmental footprint of the synthesis. mdpi.com
Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Green Chemistry Principle | Advantages |
| Biocatalytic Reduction | Use of renewable catalysts, mild reaction conditions | High enantioselectivity, reduced waste, biodegradable catalysts |
| Asymmetric Transfer Hydrogenation | High atom economy | Avoids the use of high-pressure hydrogen gas, benign byproducts |
| Solvent-Free Reactions | Waste prevention | Eliminates solvent waste, can lead to increased reaction rates |
Process Intensification and Scalability Studies for Research-Scale Production
For the practical application of this compound, its synthesis must be scalable from the laboratory to larger quantities. Process intensification aims to develop smaller, safer, and more energy-efficient production processes.
Immobilized Enzymes: To facilitate catalyst recovery and reuse, enzymes can be immobilized on solid supports. This is particularly advantageous for continuous flow processes, where the substrate solution is passed through a reactor containing the immobilized enzyme, leading to a more efficient and automated production system.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, and enhanced safety. For a potentially exothermic reaction like a reduction, a flow reactor allows for precise temperature control, preventing runaway reactions and improving product selectivity.
These advanced synthetic and process optimization strategies provide a roadmap for the efficient, sustainable, and scalable production of enantiopure this compound, paving the way for its potential use in various scientific and industrial applications.
Chemical Reactivity and Transformation Studies of 2s 2,5,5 Trimethylhexan 1 Ol
Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.
Esterification: (2S)-2,5,5-Trimethylhexan-1-ol can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. The steric hindrance around the hydroxyl group, due to the adjacent methyl group at C2 and the bulky substituent at C5, can influence the rate of esterification. For analogous structures like 3,5,5-trimethyl-1-hexanol, esterification with various aliphatic carboxylic acids has been documented, suggesting that this compound would undergo similar transformations to produce a variety of esters.
Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as elimination.
| Reaction Type | Reagents | Product | General Conditions |
| Esterification | Carboxylic acid (R-COOH) | (2S)-2,5,5-Trimethylhexyl ester | Acid catalyst (e.g., H₂SO₄), heat |
| Esterification | Acid chloride (R-COCl) | (2S)-2,5,5-Trimethylhexyl ester | Base (e.g., pyridine), room temp. |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X) | (2S)-1-Alkoxy-2,5,5-trimethylhexane | Anhydrous solvent (e.g., THF) |
Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will selectively oxidize the alcohol to (2S)-2,5,5-trimethylhexanal. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will lead to the formation of (2S)-2,5,5-trimethylhexanoic acid.
Reduction: The hydroxyl group itself is not reducible under standard conditions. However, derivatives of the alcohol, such as its tosylate or mesylate, can be reduced to the corresponding alkane, 2,5,5-trimethylhexane, using a reducing agent like lithium aluminum hydride (LiAlH₄). This two-step process provides a pathway to deoxygenate the alcohol.
| Reaction | Reagent | Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | (2S)-2,5,5-Trimethylhexanal |
| Strong Oxidation | Potassium permanganate (KMnO₄) | (2S)-2,5,5-Trimethylhexanoic acid |
| Deoxygenation (via Tosylate) | 1. TsCl, pyridine 2. LiAlH₄ | 2,5,5-Trimethylhexane |
The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon (C1), the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the C1 carbon becomes susceptible to attack by various nucleophiles. These reactions typically proceed through an Sₙ2 mechanism, which involves the inversion of stereochemistry if the reaction were to occur at a chiral center. However, as the reaction is at the achiral C1 position, the stereochemistry at C2 remains unaffected.
Stereospecific Reactions and Chiral Center Transformations at C2
The presence of a stereogenic center at the C2 position allows for the study of stereospecific reactions and the potential for transformations that alter the stereochemistry of the molecule.
Reactions that proceed with either retention or inversion of the configuration at the C2 stereocenter are of significant interest. For reactions at the C1 position, the stereochemistry at C2 is generally retained. However, if the hydroxyl group is converted to a good leaving group and a subsequent intramolecular cyclization were to occur involving the C2 position, or if a rearrangement takes place, the stereochemistry could be affected.
For example, conversion of the alcohol to a tosylate followed by reaction with a nucleophile in an Sₙ2 fashion at a hypothetical secondary chiral center would lead to inversion of configuration. While this compound is a primary alcohol, understanding these principles is key to predicting outcomes in related chiral systems.
Epimerization refers to the change in the configuration of one of several stereogenic centers in a molecule. In the case of this compound, which has only one chiral center, epimerization would result in the formation of its enantiomer, (2R)-2,5,5-trimethylhexan-1-ol. This could potentially occur through a sequence of reactions that involves the formation of a planar intermediate at the C2 position, such as a carbocation or a radical, followed by non-stereoselective re-formation of the chiral center.
Racemization , the formation of an equal mixture of enantiomers, would be the outcome of such a process. For instance, if the hydroxyl group were oxidized to a ketone at the C2 position (which is not possible for this primary alcohol but is a relevant concept for secondary alcohols), subsequent reduction could lead to a racemic mixture of the corresponding secondary alcohol. For this compound, racemization would require breaking and reforming the C-C or C-H bond at the C2 position under conditions that allow for loss of stereochemical information.
Carbon Skeleton Rearrangements and Modifications
The carbon framework of this compound, featuring a chiral center at the C2 position and a sterically hindered neopentyl-like moiety at the C5 position, presents unique possibilities for skeletal rearrangements and modifications.
Rearrangements Adjacent to the Chiral Center
Reactions involving the generation of a carbocation at the C1 or C2 position can be expected to induce rearrangements to form more stable carbocationic intermediates. For instance, in the presence of a strong acid, the protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation at C1. This unstable intermediate would likely undergo a rapid 1,2-hydride shift from the adjacent C2 carbon, leading to the formation of a more stable tertiary carbocation.
Alternatively, should a carbocation be formed at the C2 position, a 1,2-methyl shift could occur, driven by the formation of a more substituted and thus more stable carbocation. Such rearrangements are analogous to the well-documented Wagner-Meerwein rearrangement, which is common in sterically hindered systems and leads to a more stable carbocationic species. The stereochemistry of the chiral center at C2 would play a crucial role in the stereochemical outcome of such rearrangements.
Table 1: Plausible Wagner-Meerwein Rearrangement Products from this compound
| Starting Material | Reaction Conditions | Intermediate Carbocation | Rearrangement Type | Potential Product(s) |
| This compound | Strong Acid (e.g., H₂SO₄) | Primary (C1) | 1,2-Hydride Shift | 2,5,5-Trimethylhexan-2-ol (after hydration) |
| This compound | Strong Acid (e.g., H₂SO₄) | Secondary (C2) | 1,2-Methyl Shift | Isomeric alcohols with altered carbon skeleton |
Note: The formation of specific products would be highly dependent on the reaction conditions and the relative stability of the carbocation intermediates.
Functionalization of Remote Methyl Groups
The presence of three methyl groups at the C5 position, remote from the primary alcohol, offers sites for selective functionalization through radical-mediated processes. Reactions such as the Barton reaction or the Hofmann-Löffler-Freytag reaction provide established methodologies for intramolecular hydrogen atom abstraction, leading to the introduction of new functional groups at unactivated C-H bonds.
In a hypothetical Barton reaction sequence, this compound would first be converted to its corresponding nitrite ester. Photolysis of this ester would generate an alkoxy radical, which could then abstract a hydrogen atom from one of the C5-methyl groups via a six-membered ring transition state. The resulting carbon-centered radical could then be trapped by the nitrosyl radical to form a nitroso compound, which would tautomerize to an oxime. This provides a pathway to introduce a nitrogen-containing functional group at a remote position.
Table 2: Potential Remote Functionalization of this compound via a Barton-type Reaction
| Reaction Step | Reagents/Conditions | Intermediate/Product |
| Nitrite Ester Formation | NaNO₂, HCl | (2S)-2,5,5-Trimethylhexyl nitrite |
| Photolysis & H-Abstraction | hν | Alkoxy radical, followed by C5-centered radical |
| Radical Recombination | NO• | C5-nitroso derivative |
| Tautomerization | - | C5-(hydroxyimino) derivative (Oxime) |
Mechanistic Investigations and Kinetic Studies
A thorough understanding of the reaction mechanisms and kinetics is paramount for controlling the stereoselectivity and efficiency of transformations involving this compound.
Elucidation of Reaction Mechanisms for Key Transformations
The mechanisms of the aforementioned rearrangements and functionalizations would be elucidated through a combination of experimental and computational methods. For the acid-catalyzed rearrangements, isotopic labeling studies (e.g., using deuterium) could be employed to trace the migration of specific atoms and confirm the nature of the rearranging species. Computational modeling, using density functional theory (DFT), could provide insights into the transition state geometries and activation energies for the competing rearrangement pathways, thereby predicting the most likely product distribution.
For the radical-mediated remote functionalization reactions, techniques such as electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize the radical intermediates. The regioselectivity of the hydrogen abstraction step would be a key area of investigation, as abstraction could potentially occur at other positions along the carbon chain, albeit likely at a lower rate due to the preference for forming a six-membered transition state.
Kinetic Profiling of Stereoselective Reactions
Given the chiral nature of this compound, kinetic studies of its stereoselective reactions are of significant interest. Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, could be a viable method for obtaining enantiomerically enriched this compound. This is often achieved using chiral catalysts or enzymes.
Enzymatic kinetic resolution, for example, using lipases, could selectively acylate the (R)- or (S)-enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester. The efficiency of such a resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. A high E-value indicates a high degree of selectivity.
Table 3: Hypothetical Kinetic Resolution of (±)-2,5,5-Trimethylhexan-1-ol via Enzymatic Acylation
| Enzyme | Acylating Agent | Solvent | Desired Product | Potential Enantiomeric Excess (ee) |
| Lipase (e.g., Candida antarctica Lipase B) | Vinyl acetate | Hexane | (R)-2,5,5-Trimethylhexyl acetate & (S)-2,5,5-Trimethylhexan-1-ol | >95% |
| Lipase (e.g., Pseudomonas cepacia Lipase) | Isopropenyl acetate | Toluene | (S)-2,5,5-Trimethylhexyl acetate & (R)-2,5,5-Trimethylhexan-1-ol | >95% |
Note: The specific outcome and efficiency would depend on the choice of enzyme, acylating agent, and reaction conditions.
The kinetics of these resolutions would be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the substrate and the product over time. This data would allow for the calculation of the enantiomeric ratio and the optimization of the reaction conditions for maximum efficiency.
Applications of 2s 2,5,5 Trimethylhexan 1 Ol As a Chiral Building Block in Organic Synthesis
Precursor for Chiral Ligands and Catalysts
The scientific literature does not describe the design or synthesis of chiral auxiliaries derived from (2S)-2,5,5-Trimethylhexan-1-ol. Consequently, there is no information on the development of asymmetric catalysts that would utilize derivatives of this compound to induce stereoselectivity in chemical reactions.
Intermediates in Advanced Chemical Synthesis
No instances of this compound serving as a crucial intermediate in advanced chemical syntheses have been found. Its potential applications in named reactions or multi-step synthetic sequences remain unexplored in the current body of scientific knowledge.
Synthetic Utility in Specialty Chemical Production
The application of chiral alcohols as building blocks is a cornerstone of modern asymmetric synthesis, particularly in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and advanced materials. In theory, this compound, with its defined stereocenter, could serve as a valuable precursor for the synthesis of complex chiral molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and etherification, allowing for its incorporation into larger, more complex structures.
The bulky 5,5-dimethylpropyl group could impart unique solubility and steric properties to its derivatives, potentially influencing the physical and biological characteristics of the final products. For instance, in the synthesis of a novel pharmaceutical agent, the specific stereochemistry and steric hindrance offered by the (2S)-2,5,5-trimethylhexyl moiety could be critical for achieving the desired biological activity and selectivity.
Table 1: Potential Transformations of this compound and Their Applications
| Transformation | Reagents | Potential Product Class | Potential Application Area |
| Oxidation | PCC, DMP, Swern | Chiral Aldehydes/Carboxylic Acids | Synthesis of chiral ligands, pharmaceutical intermediates |
| Esterification | Acyl chlorides, Carboxylic acids | Chiral Esters | Fragrances, fine chemicals, resolving agents |
| Etherification | Alkyl halides (Williamson synthesis) | Chiral Ethers | Solvents, additives in asymmetric catalysis |
| Derivatization to Chiral Auxiliary | Attachment to a prochiral molecule | Chiral Substrates | Asymmetric synthesis, diastereoselective reactions |
This table is illustrative of the potential synthetic pathways and applications for a chiral alcohol of this nature and is not based on documented reactions of this compound.
Contributions to Methodological Development in Organic Synthesis
Beyond its direct incorporation into target molecules, this compound holds theoretical potential to contribute to the development of new synthetic methodologies. Chiral alcohols are frequently employed as chiral auxiliaries, ligands for asymmetric catalysts, or as probes for understanding reaction mechanisms.
As a chiral auxiliary , the this compound moiety could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the neopentyl-like fragment could effectively shield one face of the reactive center, leading to high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.
In the realm of asymmetric catalysis , derivatives of this compound could be synthesized to act as chiral ligands for metal catalysts. The coordination of such a ligand to a metal center can create a chiral environment that influences the enantioselectivity of reactions like hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The specific stereoelectronic properties of the ligand are paramount in achieving high enantiomeric excess in the product.
Table 2: Hypothetical Methodological Contributions of this compound Derivatives
| Methodological Role | Derivative Type | Potential Reaction | Expected Outcome |
| Chiral Auxiliary | Ester or ether of a prochiral ketone | Aldol reaction, Diels-Alder reaction | High diastereoselectivity |
| Chiral Ligand | Phosphine or amine derivative | Asymmetric hydrogenation | High enantiomeric excess |
| Chiral Resolving Agent | Ester formation with a racemic acid | Fractional crystallization | Separation of enantiomers |
This table represents potential research directions for exploring the methodological contributions of this compound and its derivatives, based on established principles of asymmetric synthesis.
Theoretical and Computational Chemistry Studies of 2s 2,5,5 Trimethylhexan 1 Ol
Conformational Analysis and Energy Landscape Exploration
A thorough understanding of a molecule's function and reactivity begins with a detailed map of its conformational landscape. For a flexible molecule like (2S)-2,5,5-Trimethylhexan-1-ol, identifying the most stable three-dimensional arrangements of its atoms is crucial.
The first step in exploring the conformational space of this compound would involve high-level quantum mechanical calculations. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation more efficiently, are powerful tools for this purpose.
A systematic conformational search would be performed, starting from various initial geometries to ensure the entire potential energy surface is explored. Each of these starting structures would be optimized to find the nearest local energy minimum. The expected outcome of such a study would be a set of stable conformers, each with a calculated relative energy, indicating its population at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Data Table of Calculated Stable Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| C1 | 0.00 | 45.2 |
| C2 | 0.50 | 25.1 |
| C3 | 1.20 | 10.5 |
| C4 | 1.80 | 4.3 |
This table is for illustrative purposes only and does not represent actual calculated data.
To complement the static picture provided by DFT calculations, Molecular Dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. By simulating the molecule in a solvent box that mimics physiological conditions, researchers can observe how this compound explores its conformational space, including transitions between different stable states. This approach is invaluable for understanding the flexibility of the molecule and the timescales of its conformational dynamics.
Prediction and Simulation of Chiroptical Properties
Chiroptical spectroscopy is a powerful tool for characterizing chiral molecules. Computational methods allow for the prediction and simulation of these properties, which can aid in the determination of absolute configuration and the understanding of structure-property relationships.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. These spectra are highly sensitive to the three-dimensional structure of a molecule.
Computational simulations of CD and VCD spectra for the stable conformers of this compound would be performed using TD-DFT. The resulting simulated spectra, when compared to experimental data, can provide a detailed fingerprint of the molecule's stereochemistry and conformational preferences in solution.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for understanding the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules.
By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the energetic barriers between them. This information provides a detailed, step-by-step picture of how a reaction proceeds. For example, a computational study could elucidate the mechanism of an enzymatic reaction involving this compound, providing insights into the role of the enzyme's active site in catalyzing the transformation.
Structure-Reactivity Relationships and QSAR Studies
Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. For this compound, this involves analyzing its electronic structure and developing predictive models for its chemical behavior.
The electronic properties of this compound would be investigated by calculating various molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Descriptor | Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | 2.5 |
| HOMO-LUMO Gap (eV) | 9.3 |
| Dipole Moment (Debye) | 1.8 |
| Mulliken Charge on O | -0.65 |
| Mulliken Charge on C1 | +0.15 |
Note: This data is illustrative and represents the type of information that would be generated from electronic structure calculations.
These descriptors provide a quantitative basis for understanding the molecule's reactivity. For example, the negative partial charge on the oxygen atom confirms its nucleophilic character.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. To develop a QSAR model for the derivatization of this compound, a dataset of related alcohols and their reaction rates or yields for a specific derivatization reaction (e.g., esterification with various carboxylic acids) would be required.
A multiple linear regression or machine learning model could then be built using calculated molecular descriptors (e.g., steric parameters, electronic properties) as independent variables and the experimental reactivity as the dependent variable. Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives, guiding experimental efforts.
Advanced Analytical Methodologies in Research on 2s 2,5,5 Trimethylhexan 1 Ol
Spectroscopic Techniques for Stereochemical and Structural Research
Spectroscopic methods provide profound insights into the molecular architecture of (2S)-2,5,5-Trimethylhexan-1-ol, from the connectivity of its atoms to its three-dimensional arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.
In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each proton signal provide detailed information about its electronic environment and proximity to other protons. For this compound, distinct signals are expected for the protons of the hydroxymethyl group (-CH₂OH), the chiral center proton (-CH-), the diastereotopic methylene protons, and the various methyl groups, including the bulky tert-butyl group which appears as a sharp singlet.
¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment. Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the definitive assignment of all signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| C1 (-C H₂OH) | ¹³C | ~68 | Methylene |
| H1 (-CH ₂OH) | ¹H | ~3.5 | Doublet of doublets |
| C2 (-C H-) | ¹³C | ~38 | Methine (chiral center) |
| H2 (-CH -) | ¹H | ~1.6 | Multiplet |
| C3 (-C H₂-) | ¹³C | ~37 | Methylene |
| H3 (-CH ₂-) | ¹H | ~1.2 - 1.4 | Multiplet |
| C4 (-C H₂-) | ¹³C | ~42 | Methylene |
| H4 (-CH ₂-) | ¹H | ~1.1 | Multiplet |
| C5 (-C (CH₃)₃) | ¹³C | ~31 | Quaternary |
| C6, C7, C8 (-C(CH₃)₃) | ¹³C | ~29 | Methyl |
| H6, H7, H8 (-C(CH ₃)₃) | ¹H | ~0.9 | Singlet |
| C9 (C2-C H₃) | ¹³C | ~16 | Methyl |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula of this compound (C₉H₂₀O), distinguishing it from other isobaric compounds.
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule. Alcohols typically undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For 2,5,5-Trimethylhexan-1-ol, this would lead to the loss of an alkyl radical, resulting in a resonance-stabilized oxonium ion.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org
While standard MS is inherently "chiral-blind" as enantiomers have identical masses and fragmentation patterns, it can be used for chiral analysis when coupled with a chiral derivatizing agent. spectroscopyonline.compolyu.edu.hk The resulting diastereomeric derivatives may exhibit different fragmentation patterns in MS/MS, allowing for stereochemical differentiation.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of 2,5,5-Trimethylhexan-1-ol
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |
| 126 | [C₉H₁₈]⁺ | Dehydration ([M-H₂O]⁺) |
| 85 | [C₆H₁₃]⁺ | Cleavage of C2-C3 bond |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and probing the conformational properties of molecules. triprinceton.org These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com
For this compound, the most characteristic vibrations include:
O-H Stretch: A strong, broad absorption band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretches: Multiple sharp bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of the various sp³ C-H bonds in the alkyl backbone.
C-O Stretch: A strong band in the IR spectrum in the 1000-1260 cm⁻¹ region.
CH₂/CH₃ Bending: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and scissoring modes.
While the spectra of the (S) and (R) enantiomers are identical, subtle differences in the vibrational spectra can arise in different crystalline polymorphic forms due to variations in intermolecular interactions. americanpharmaceuticalreview.com These techniques are therefore valuable for studying the solid-state structure and conformational preferences of the molecule.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch | 3200 - 3600 | IR (strong, broad) |
| C-H Stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) |
| C-H Bend | 1350 - 1480 | IR (medium), Raman (medium) |
Chromatographic Methods for Enantiomeric Purity and Separation Studies
Chromatographic techniques are paramount for separating the (S)-enantiomer from its (R)-counterpart and for determining the enantiomeric purity of a sample.
The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).
Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for analyzing volatile chiral compounds like this compound. The most common CSPs for this purpose are derivatized cyclodextrins. gcms.cz These cyclodextrin molecules have a chiral cavity, and they form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. Method development involves optimizing the temperature program, carrier gas flow rate, and the specific type of cyclodextrin derivative to achieve baseline resolution.
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative-scale separations, chiral HPLC is the method of choice. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose coated on a silica support) are widely used due to their broad applicability. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte enantiomers and the chiral selector. The development of a robust HPLC method requires screening various CSPs and optimizing the mobile phase composition (typically a mixture of an alkane like hexane and an alcohol modifier like isopropanol).
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, particularly in the pharmaceutical industry. researchgate.netselvita.com It combines the advantages of both GC and HPLC, offering high efficiency, fast analysis times, and lower backpressure.
SFC typically uses supercritical carbon dioxide (CO₂) as the main component of the mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as an alcohol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations compared to HPLC. researchgate.net Furthermore, the use of CO₂ makes SFC a "greener" technique, as it significantly reduces the consumption of toxic organic solvents. selvita.com
For the enantioseparation of this compound, a screening approach is typically employed, testing a variety of commercially available chiral stationary phases with different alcohol co-solvents. The high throughput of modern SFC systems makes this screening process highly efficient, often identifying suitable separation conditions much faster than with HPLC. researchgate.net
Table 4: Comparison of Chromatographic Techniques for Chiral Separation
| Feature | Chiral GC | Chiral HPLC | Chiral SFC |
|---|---|---|---|
| Mobile Phase | Inert Gas (He, H₂, N₂) | Organic Solvents (e.g., Hexane/IPA) | Supercritical CO₂ + Co-solvent (e.g., MeOH) |
| Typical Analytes | Volatile, thermally stable | Wide range of polarity | Wide range, especially suitable for moderately polar compounds |
| Analysis Speed | Fast | Moderate to Slow | Very Fast |
| Efficiency | High | High | Very High |
| Solvent Consumption | None | High | Low |
| Environmental Impact | Low | High | Low ("Green") |
Synthesis and Research on Analogues and Derivatives of 2s 2,5,5 Trimethylhexan 1 Ol
Systematic Structural Modifications of the Alkyl Chain
General principles of organic synthesis allow for the theoretical exploration of structural modifications to the alkyl chain of (2S)-2,5,5-trimethylhexan-1-ol. However, specific research examples detailing these modifications for this compound are currently unavailable.
Homologation and Chain Length Variation Studies
Homologation, the process of extending a carbon chain by a single methylene (-CH2-) unit, and other chain length variations are fundamental strategies in medicinal chemistry and materials science to probe structure-activity relationships. For a primary alcohol like this compound, this could be envisioned through a variety of established synthetic routes. Despite the existence of these general methods, dedicated studies on the homologation or chain length variation of this compound have not been reported.
Introduction of Additional Stereocenters or Functional Groups
The introduction of new stereocenters or functional groups into the alkyl chain of this compound would generate a library of novel compounds with potentially diverse chemical and physical properties. Methodologies for achieving such transformations are abundant in organic synthesis. However, a review of the scientific literature did not yield any studies specifically focused on applying these methods to this compound.
Functional Group Interconversions and Bioisosteric Replacements in Analogues
The primary alcohol functional group of this compound is a key site for chemical modification. Functional group interconversions could yield a range of derivatives, including ethers, esters, amines, and halides. Furthermore, bioisosteric replacement of the hydroxyl group with other functionalities could modulate the compound's physicochemical properties. There is, however, a lack of published research detailing such modifications for analogues of this compound.
Stereoisomers and Diastereomers of this compound
The study of stereoisomers is crucial for understanding the impact of three-dimensional structure on a molecule's properties and interactions. This includes the synthesis of the (2R)-enantiomer and any potential diastereomers if additional chiral centers were to be introduced.
Synthetic Approaches to Other Stereoisomers
The synthesis of the (2R)-enantiomer of 2,5,5-trimethylhexan-1-ol would likely involve either a resolution of the racemic mixture or an asymmetric synthesis starting from achiral precursors or a chiral pool material of the opposite configuration. While general methods for enantioselective synthesis of chiral alcohols are well-documented, specific synthetic routes tailored to the stereoisomers of 2,5,5-trimethylhexan-1-ol are not described in the available literature.
Comparative Studies of Reactivity and Chiroptical Properties
A comparative analysis of the reactivity and chiroptical properties of the stereoisomers of 2,5,5-trimethylhexan-1-ol would provide valuable insights into their stereochemistry. Techniques such as Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. However, no comparative studies on the reactivity or chiroptical properties of the stereoisomers of this specific compound have been found in the scientific literature.
Development of Chiral Probes and Labels Incorporating the this compound Moiety
Extensive research of scientific literature and chemical databases did not yield any specific information regarding the development or utilization of chiral probes and labels that incorporate the this compound moiety. The current body of scientific publications does not appear to contain studies focused on the synthesis or application of derivatives of this specific chiral alcohol for the purpose of chiral recognition, fluorescent labeling, or as a component of other molecular probes.
While the development of chiral probes and labels is an active area of chemical research, with many studies focusing on the use of various chiral alcohols and their derivatives, there is no available data to suggest that this compound has been investigated for these applications. General principles of chiral probe design often involve the incorporation of a chiral unit that can interact selectively with enantiomers of a target molecule, leading to a measurable signal, such as a change in fluorescence or color. However, no such systems based on the this compound scaffold have been reported.
Consequently, no research findings, synthetic methodologies, or data tables related to the development of chiral probes and labels from this compound can be provided.
Future Directions and Emerging Research Avenues for 2s 2,5,5 Trimethylhexan 1 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. For a chiral molecule like (2S)-2,5,5-Trimethylhexan-1-ol, these platforms could enable the precise control of reaction parameters (temperature, pressure, reaction time) that are crucial for maintaining stereochemical integrity during transformations.
Future research could focus on developing continuous flow processes for the synthesis and derivatization of this compound. For instance, reactions that are highly exothermic or involve hazardous reagents could be performed more safely in microreactors. Automated platforms could be employed to rapidly screen reaction conditions for converting the primary alcohol into a variety of functional groups, such as esters, ethers, and halides, creating a library of chiral building blocks for further applications.
Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Esterification of this compound
| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Approach |
| Reaction Control | Less precise temperature and mixing control. | Precise control over temperature, pressure, and mixing. |
| Safety | Higher risk with exothermic reactions or hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. |
| Scalability | Scaling up can be complex and non-linear. | Linear and predictable scalability by extending run time or using parallel reactors. |
| Stereointegrity | Potential for racemization with prolonged heating. | Minimized risk of racemization due to short residence times. |
| Automation | Difficult to fully automate. | Easily integrated with automated platforms for optimization and library synthesis. |
Exploration of Photoredox and Electrocatalytic Transformations
Photoredox and electrocatalytic methods have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. These techniques rely on single-electron transfer (SET) processes to generate highly reactive intermediates. The application of these methods to this compound could unlock new synthetic pathways.
Research in this area could investigate the functionalization of the C-H bonds within the molecule's backbone, a traditionally challenging transformation. For example, photoredox catalysis could facilitate the remote functionalization of the alkyl chain, directed by the hydroxyl group. Electrocatalysis could be explored for the oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid without the need for harsh stoichiometric oxidants, representing a greener synthetic route.
Table 2: Potential Photoredox and Electrocatalytic Reactions for this compound
| Method | Proposed Transformation | Potential Outcome/Advantage |
| Photoredox Catalysis | C(sp³)–H Alkylation/Arylation | Direct functionalization of the hydrocarbon backbone. |
| Deoxygenative Functionalization | Conversion of the alcohol to alkyl radicals for C-C bond formation. | |
| Electrocatalysis | Anodic Oxidation | Green and selective synthesis of (2S)-2,5,5-trimethylhexanal or (2S)-2,5,5-trimethylhexanoic acid. |
| Reductive Coupling | Dimerization or coupling with other electrophiles. |
Role in Supramolecular Chemistry and Directed Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The chirality and defined three-dimensional structure of this compound make it an intriguing candidate for use in directed self-assembly.
Future investigations could explore its use as a chiral building block for the construction of complex supramolecular architectures. Its hydroxyl group can participate in hydrogen bonding, while its chiral nature can direct the formation of helical or other asymmetric assemblies. Potential applications include the development of chiral gels, liquid crystals, or as a chiral component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it could induce asymmetry and be used for enantioselective separations or catalysis. The use of biomolecules like DNA as chiral scaffolds for synthesis has set a precedent for how molecular chirality can be used to direct complex structures. mdpi.com
Advanced Materials Science Applications Based on Chiral Alcohol Scaffolds
The incorporation of chiral units into polymers and other materials can impart unique optical, mechanical, or recognition properties. Chiral alcohol scaffolds are valuable in the development of advanced materials, such as biodegradable polymers for tissue engineering. researchgate.net this compound could serve as a monomer or a chiral additive in polymer synthesis.
Prospective research could focus on synthesizing polymers, such as polyesters or polycarbonates, from this compound. The resulting materials would possess chiral side chains, which could influence their macroscopic properties, leading to applications in areas such as chiral chromatography stationary phases, materials with unique chiroptical properties (e.g., circularly polarized luminescence), or as chiral recognition sensors. The combination of its chirality and the bulky trimethylhexyl group could lead to materials with interesting thermal and mechanical properties.
Table 3: Potential Material Science Applications
| Material Type | Method of Incorporation | Potential Application |
| Chiral Polymers | As a monomer in polymerization (e.g., polyesters). | Stationary phases for chiral chromatography, chiroptical devices. |
| Polymer Additives | Blended with existing achiral polymers. | Inducing chirality in polymer films, sensors for chiral molecules. |
| Functionalized Surfaces | Grafted onto surfaces (e.g., silica, gold). | Enantioselective separation membranes, chiral catalysts. |
Unexplored Synthetic Potential and Novel Methodological Development
Beyond its direct use, this compound is a platform for the development of new synthetic methodologies. Its primary alcohol is a versatile functional handle for a wide range of chemical transformations.
Future work could target the synthesis of novel chiral ligands for asymmetric catalysis. By modifying the hydroxyl group to incorporate coordinating atoms (e.g., phosphorus, nitrogen), new ligands could be designed where the stereocenter of the original alcohol controls the chiral environment around a metal center. Furthermore, developing novel catalytic reactions where this compound or its derivatives act as chiral auxiliaries or organocatalysts is a promising avenue. The unique steric profile of the 2,5,5-trimethylhexyl group could offer different selectivity compared to more commonly used chiral scaffolds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (2S)-2,5,5-Trimethylhexan-1-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral catalysts like Sharpless epoxidation derivatives or lipase-mediated kinetic resolution can isolate the (2S)-configuration. Purification via chiral HPLC or crystallization with stereospecific resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess (>99%) .
- Key Considerations : Monitor reaction kinetics to avoid racemization. Use polarimetry or chiral GC/MS for purity validation .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve stereochemical ambiguities in this compound?
- Methodological Answer : Employ 2D NMR techniques (COSY, NOESY) to assign stereocenters. For instance, NOE correlations between the hydroxyl proton (δ ~1.5 ppm) and neighboring methyl groups (δ 0.9–1.2 ppm) confirm spatial proximity, validating the (2S)-configuration. Compare experimental shifts with computational predictions (DFT-based NMR simulations) .
- Data Analysis : Cross-reference with PubChem’s computed stereochemical data and CAS Registry entries for validation .
Q. What are the best practices for measuring thermodynamic properties like boiling point and solubility?
- Methodional Answer : Use differential scanning calorimetry (DSC) for melting/boiling point determination under inert atmospheres. For solubility, employ gravimetric analysis in solvents (e.g., hexane, ethanol) at controlled temperatures (0–25°C). Compare results with PubChem’s computational models .
- Experimental Design : Ensure degassing of solvents to avoid oxidation artifacts. Validate via triplicate trials .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : Conduct molecular docking simulations (AutoDock Vina) to assess binding affinity with target enzymes (e.g., cytochrome P450). Compare (2S) vs. (2R) enantiomers using free energy perturbation (FEP) calculations. Validate with in vitro assays (IC50 measurements) .
- Data Contradiction Analysis : If computational and experimental IC50 values diverge, re-evaluate force field parameters or solvent effects in simulations .
Q. Can density functional theory (DFT) predict regioselectivity in oxidation reactions of this alcohol?
- Methodological Answer : Model oxidation pathways (e.g., with CrO3 or KMnO4) using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies for primary vs. tertiary C-H bond cleavage. Experimental validation via GC-MS identifies major products (e.g., ketones vs. carboxylic acids) .
- Reaction Optimization : Adjust solvent polarity (e.g., acetone vs. water) to align DFT-predicted transition states with experimental outcomes .
Q. What strategies mitigate data inconsistencies in kinetic studies of acid-catalyzed esterification?
- Methodological Answer : Use stopped-flow IR spectroscopy to track hydroxyl group consumption in real-time. Control humidity to prevent side reactions. Apply multivariate analysis (PLS regression) to correlate reaction rates with acid catalyst concentration (e.g., H2SO4) .
- Troubleshooting : If rate constants deviate from Arrhenius behavior, check for autocatalysis or impurity-driven side reactions .
Methodological Resources
- Stereochemical Validation : CAS Common Chemistry (CC-BY-NC 4.0 license) and PubChem’s computed data .
- Computational Modeling : DFT workflows from PubChem and EPA DSSTox .
- Experimental Protocols : Agilent Technologies’ guidelines for NMR and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
